molecular formula C17H19N3O6 B13400265 N-{1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-4-methoxybenzamide

N-{1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-4-methoxybenzamide

Cat. No.: B13400265
M. Wt: 361.3 g/mol
InChI Key: ZASFNFUJGOZQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-Anisoyl-2’-deoxycytidine is a synthetic nucleoside analog with the molecular formula C17H19N3O6. It is characterized by the presence of an anisoyl group attached to the nitrogen atom at the fourth position of the cytidine base.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Anisoyl-2’-deoxycytidine typically involves the acylation of 2’-deoxycytidine with anisoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the anisoyl derivative. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of N4-Anisoyl-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N4-Anisoyl-2’-deoxycytidine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the anisoyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

N4-Anisoyl-2’-deoxycytidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N4-Anisoyl-2’-deoxycytidine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The anisoyl group may enhance the compound’s ability to bind to specific molecular targets, such as DNA polymerases and repair enzymes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxycytidine: A naturally occurring nucleoside involved in DNA synthesis.

    N4-Benzoyl-2’-deoxycytidine: Another synthetic analog with a benzoyl group instead of an anisoyl group.

Uniqueness

N4-Anisoyl-2’-deoxycytidine is unique due to the presence of the anisoyl group, which can confer distinct chemical and biological properties. This modification can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable tool in research and therapeutic applications .

Properties

IUPAC Name

N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6/c1-25-11-4-2-10(3-5-11)16(23)18-14-6-7-20(17(24)19-14)15-8-12(22)13(9-21)26-15/h2-7,12-13,15,21-22H,8-9H2,1H3,(H,18,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASFNFUJGOZQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3CC(C(O3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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